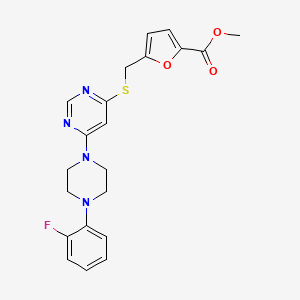

Methyl 5-(((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)methyl)furan-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-[[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3S/c1-28-21(27)18-7-6-15(29-18)13-30-20-12-19(23-14-24-20)26-10-8-25(9-11-26)17-5-3-2-4-16(17)22/h2-7,12,14H,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEHETKIHDQEHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.

Mode of Action

This compound interacts with its targets, the ENTs, by inhibiting their function. It has been found to be more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor.

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function. This can have downstream effects on various biochemical pathways, including those involved in cell proliferation and apoptosis.

Result of Action

The inhibition of ENTs by this compound can lead to a decrease in nucleotide synthesis and a change in adenosine function. This can result in molecular and cellular effects such as altered cell proliferation and apoptosis.

Biological Activity

Methyl 5-(((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article examines its mechanism of action, biological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a furan ring, a pyrimidine moiety, and a piperazine group, with a fluorophenyl substitution. Its structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperazine ring is known to influence neurotransmitter systems, while the pyrimidine component may modulate cellular signaling pathways.

Target Interactions

- Equilibrative Nucleoside Transporters (ENTs) : The compound has shown affinity for ENTs, which are crucial for nucleotide transport across cell membranes. Inhibition of these transporters can disrupt cellular nucleotide synthesis and adenosine signaling pathways, affecting various physiological processes.

- Neurotransmitter Receptors : Preliminary studies indicate that the compound may interact with serotonin and dopamine receptors, potentially influencing mood and cognitive functions.

Antitumor Activity

Recent investigations have highlighted the compound's potential as an antitumor agent. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective dose ranges.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A-431 (skin cancer) | 15.3 | |

| MCF-7 (breast cancer) | 12.8 | |

| HeLa (cervical cancer) | 10.5 |

Antimicrobial Properties

In addition to its antitumor effects, the compound has shown antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or function.

Case Studies

- Study on Anticancer Efficacy : A study published in Molecules reported that derivatives of this compound exhibited selective cytotoxicity against lung cancer cells at low concentrations, suggesting a targeted therapeutic potential .

- Neuropharmacological Effects : Another investigation assessed the effects on neurotransmitter levels in rodent models, revealing that administration of the compound led to increased serotonin levels, which could have implications for treating depression and anxiety disorders .

Comparison with Similar Compounds

Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Core Structure: Shares a dihydropyrimidinone (DHPM) scaffold, a class known for calcium channel modulation and antimicrobial activity .

- Key Differences :

- Pharmacological Implications : DHPM derivatives often exhibit cardiovascular or anticancer activity. The 2-fluorophenyl group in both compounds likely enhances lipophilicity and receptor binding, but the furan carboxylate in the target compound may improve solubility .

Trifluoromethylpyrimidine Derivatives (EP 4 374 877 A2)

- Core Structure : These compounds include trifluoromethyl (CF3) groups on pyrimidine and spirocyclic diazaspiro systems.

- Key Differences :

- The CF3 groups in the patent compounds enhance electron-withdrawing effects and metabolic stability, whereas the target compound’s 2-fluorophenyl group provides moderate electronegativity without steric bulk.

- The thioether linkage in the target compound contrasts with carbamoyl and hydroxy groups in the patent compounds, suggesting divergent binding modes (e.g., kinase vs. GPCR targets) .

Morpholino- and Piperazinyl-Thienopyrimidines (EP 2 402 347 A1)

- Core Structure: Thienopyrimidine cores with morpholine and piperazine substituents.

- The thienopyrimidine scaffold may confer broader kinase inhibition activity compared to the pyrimidine-furan system in the target compound .

Pyrazolo[3,4-d]pyrimidine Derivatives ()

- Core Structure: Fluorinated chromenone-pyrazolopyrimidine hybrids.

- Key Differences :

- The pyrazolopyrimidine core in these compounds is structurally distinct but shares fluorinated aromatic systems, suggesting overlapping pharmacokinetic profiles (e.g., enhanced blood-brain barrier penetration).

- The target compound’s furan carboxylate may offer better aqueous solubility than the thiophene carboxylate in this analog, as seen in the higher melting point (227–230°C) of the latter .

Physicochemical Data

Pharmacological and Therapeutic Implications

- Analog-Specific Activities: DHPM analogs () are established calcium channel blockers. Trifluoromethylpyrimidines () and thienopyrimidines () are often kinase inhibitors, indicating structural versatility for diverse targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.